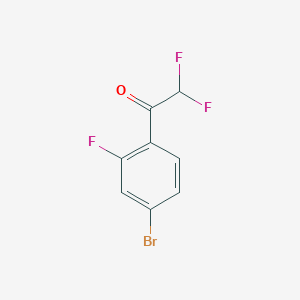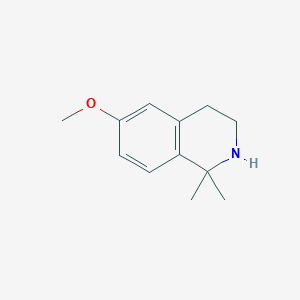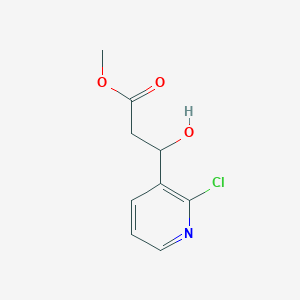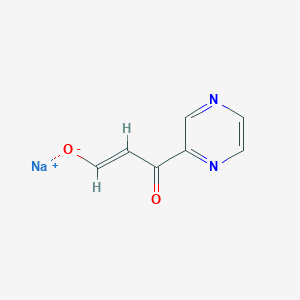
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate is a chemical compound with the molecular formula C7H5N2NaO2 and a molecular weight of 172.12 g/mol This compound is known for its unique structure, which includes a pyrazine ring and an enolate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate typically involves the reaction of pyrazine-2-carbaldehyde with sodium methoxide in an appropriate solvent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound can be synthesized in bulk through similar synthetic routes used in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The enolate group allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds .
Aplicaciones Científicas De Investigación
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 3-oxo-3-phenylprop-1-en-1-olate: This compound has a similar structure but with a phenyl group instead of a pyrazine ring.
Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate: Another similar compound with a chromenyl group.
Uniqueness
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H5N2NaO2 |
|---|---|
Peso molecular |
172.12 g/mol |
Nombre IUPAC |
sodium;(E)-3-oxo-3-pyrazin-2-ylprop-1-en-1-olate |
InChI |
InChI=1S/C7H6N2O2.Na/c10-4-1-7(11)6-5-8-2-3-9-6;/h1-5,10H;/q;+1/p-1/b4-1+; |
Clave InChI |
OIZOEGYGNJFBPC-DYVSEJHDSA-M |
SMILES isomérico |
C1=CN=C(C=N1)C(=O)/C=C/[O-].[Na+] |
SMILES canónico |
C1=CN=C(C=N1)C(=O)C=C[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



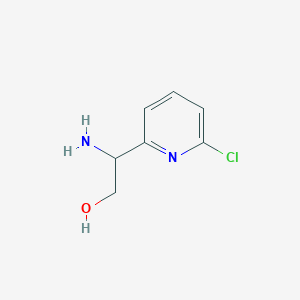



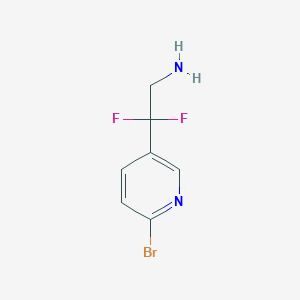



![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)

